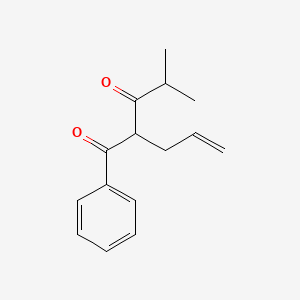
1,3-Pentanedione, 4-methyl-1-phenyl-2-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Pentanedione, 4-methyl-1-phenyl-2-(2-propenyl)- is an organic compound that belongs to the class of diketones It is characterized by the presence of two carbonyl groups (C=O) separated by a methylene group (CH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pentanedione, 4-methyl-1-phenyl-2-(2-propenyl)- can be achieved through several synthetic routes. One common method involves the Claisen condensation reaction, where esters react with ketones in the presence of a strong base to form β-diketones. The reaction typically requires anhydrous conditions and a strong base such as sodium ethoxide or sodium hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Claisen condensation reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Pentanedione, 4-methyl-1-phenyl-2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1,3-Pentanedione, 4-methyl-1-phenyl-2-(2-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,3-Pentanedione, 4-methyl-1-phenyl-2-(2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione: Another diketone with similar reactivity but different substituents.
3-Methyl-2,4-pentanedione: A structurally related compound with a methyl group at the 3-position.
4-Methyl-1-phenyl-1,3-pentanedione: A compound with similar structural features but different substituents.
Uniqueness
1,3-Pentanedione, 4-methyl-1-phenyl-2-(2-propenyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
61666-08-8 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
4-methyl-1-phenyl-2-prop-2-enylpentane-1,3-dione |
InChI |
InChI=1S/C15H18O2/c1-4-8-13(14(16)11(2)3)15(17)12-9-6-5-7-10-12/h4-7,9-11,13H,1,8H2,2-3H3 |
InChI Key |
KOFHBWLRRDODSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(CC=C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


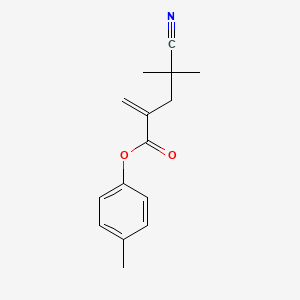
![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-nitrobenzene](/img/structure/B14570715.png)
![(E)-N-Butyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14570716.png)
![4-Propoxyphenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14570721.png)
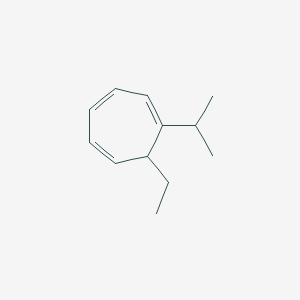
![6-Fluoro-4-methyl-1-[(3,4,5-trimethylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14570736.png)
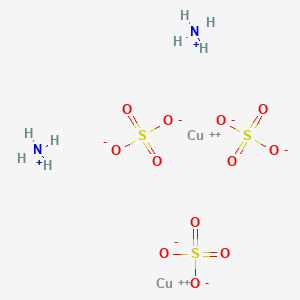
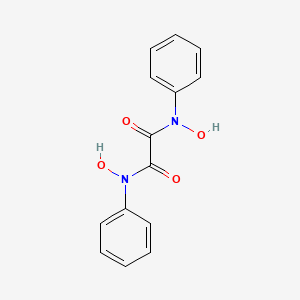
![N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}benzamide](/img/structure/B14570747.png)
![2-[(2,4,6-Trimethoxyphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14570756.png)
![1-Nitro-1-[3-(phenylsulfanyl)-1,3-thiazinan-2-ylidene]pentan-2-one](/img/structure/B14570767.png)
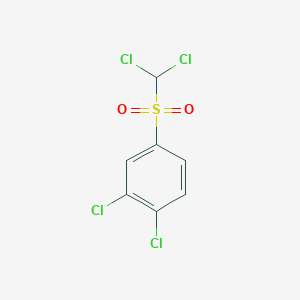
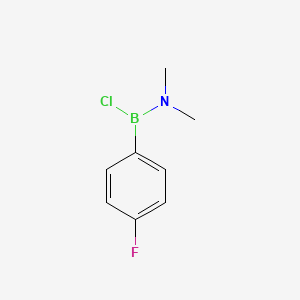
![1-[3-Benzoyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B14570800.png)
